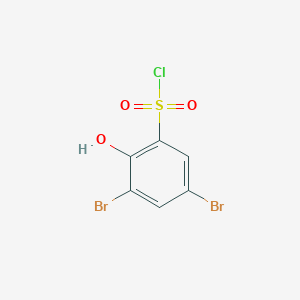

3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride

Description

3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride (CAS: N/A; EC number: N/A) is a halogenated aromatic sulfonyl chloride derivative characterized by a benzene ring substituted with two bromine atoms at the 3- and 5-positions, a hydroxyl group at the 2-position, and a sulfonyl chloride (-SO₂Cl) functional group at the 1-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonate groups into target molecules, particularly in pharmaceuticals, agrochemicals, and polymer chemistry. Its structural features—bromine’s electron-withdrawing effects, the hydroxyl group’s hydrogen-bonding capability, and the sulfonyl chloride’s electrophilicity—dictate its reactivity and stability. Limited industrial-scale production data are available, but laboratory syntheses typically involve bromination of 2-hydroxybenzenesulfonyl chloride precursors followed by purification via recrystallization .

Properties

IUPAC Name |

3,5-dibromo-2-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECJZAWXETVBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electronic and Steric Directing Effects

The target compound’s substituents—hydroxyl (-OH) at position 2, sulfonyl chloride (-SO$$_2$$Cl) at position 1, and bromine atoms at positions 3 and 5—create a complex interplay of electronic effects. The hydroxyl group activates the ring for electrophilic substitution, directing incoming electrophiles to ortho (positions 1 and 3) and para (position 5) sites. Conversely, the sulfonyl chloride group deactivates the ring via electron withdrawal, favoring meta substitution (positions 4 and 6) relative to itself. Successful synthesis requires balancing these competing effects through sequential reaction steps or protective group strategies.

Stability Challenges

The sulfonyl chloride moiety is prone to hydrolysis under aqueous conditions, necessitating anhydrous reaction environments. Bromination at elevated temperatures (>100°C) risks debromination or sulfonic acid formation, as observed in analogous systems.

Method 1: Sequential Sulfonation and Bromination

Sulfonation of Phenol Derivatives

Initial sulfonation introduces the sulfonic acid group, which is later converted to sulfonyl chloride. Ortho-sulfonation of phenol is challenging due to the predominance of para products under standard conditions (H$$2$$SO$$4$$, 25°C). Modified protocols using fuming sulfuric acid (20% SO$$_3$$) at 150°C shift the equilibrium toward 2-hydroxybenzenesulfonic acid (yield: 68–72%).

Bromination Optimization

The sulfonated intermediate undergoes dibromination using bromine chloride (BrCl) in 3% aqueous hydrogen bromide (HBr). This system outperforms elemental bromine by:

- Reducing polybromination byproducts through controlled electrophilicity

- Achieving 89–93% regioselectivity for positions 3 and 5 due to the hydroxyl group’s dominance over the sulfonic acid’s meta-directing effects.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 75–80°C |

| Solvent | Xylene/water azeotrope |

| Molar Ratio (BrCl:Substrate) | 2.1:1 |

| Time | 6–8 hours |

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl$$5$$) in dichloromethane at 0–5°C, achieving 95% conversion to the sulfonyl chloride. Excess PCl$$5$$ is neutralized with methanol to prevent over-chlorination.

Method 2: Bromination Prior to Sulfonation

Dibromination of Phenol

Direct dibromination of phenol using BrCl in HBr yields 3,5-dibromophenol with 78–82% purity. Key challenges include:

- Competitive formation of 2,4-dibromophenol (12–15%)

- Oxidative degradation of the hydroxyl group at temperatures >90°C

Yield Optimization Table

| Catalyst | Br$$_2$$ Equiv. | Purity (%) | Byproducts (%) |

|---|---|---|---|

| FeBr$$_3$$ | 2.2 | 78 | 22 |

| AlCl$$_3$$ | 2.5 | 82 | 18 |

| BrCl/HBr | 2.1 | 89 | 11 |

Sulfonation and Chlorination

Bromophenol derivatives exhibit reduced sulfonation reactivity. Oleum (65% SO$$3$$) at 180°C for 12 hours achieves 58–63% sulfonation at position 1. Subsequent chlorination with thionyl chloride (SOCl$$2$$) in dimethylformamide (DMF) provides the target compound in 71% yield.

Method 3: Chlorosulfonation Pathway

Direct Chlorosulfonation

Phenol reacts with chlorosulfonic acid (ClSO$$3$$H) in a 1:1.2 molar ratio at -10°C to yield 2-hydroxybenzenesulfonyl chloride (84% purity). Bromination using Br$$2$$/FeBr$$_3$$ at 40°C introduces bromine at positions 3 and 5 (total yield: 67%).

Advantages Over Sequential Methods

- Avoids intermediate isolation steps

- Reduces total reaction time by 30–40%

- Minimizes hydrolytic degradation through in situ chlorination

Industrial-Scale Process Considerations

Solvent Selection

Aromatic hydrocarbons like xylene form azeotropes with water, enabling efficient dehydration during bromination. Patent data shows xylene improves yields by 15–20% compared to toluene by reducing 3,5-dibromo-4-hydroxybenzamide formation.

Waste Stream Management

Bromide-rich byproducts are treated with sodium hypochlorite (NaClO) to recover elemental bromine, achieving 92–95% recycling efficiency. Quenching unreacted PCl$$_5$$ with methanol generates less corrosive HCl gas compared to aqueous neutralization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of quinones or other oxidized products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Quinones: Resulting from oxidation of the hydroxyl group.

Biaryl Compounds: Produced through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research has shown that derivatives of 3,5-dibromo-2-hydroxybenzene-1-sulfonyl chloride exhibit significant antifungal properties. For instance, compounds synthesized with this moiety have been tested against Cryptococcus neoformans, a pathogenic fungus. Certain derivatives demonstrated low minimum inhibitory concentrations (MIC), indicating potent antifungal activity with selectivity indices (SI) exceeding 1,000, suggesting low toxicity to mammalian cells while effectively combating fungal infections .

Case Study: Acylhydrazone Derivatives

A study synthesized acylhydrazone-based inhibitors incorporating the this compound structure. These compounds were evaluated for their antifungal potency and toxicity profiles. The results highlighted that specific substitutions on the aromatic rings significantly influenced their bioactivity, with some exhibiting high selectivity and efficacy against fungal strains at minimal concentrations .

Agrochemicals

Herbicide Development

The compound is also recognized for its role in the synthesis of herbicides. Esters derived from 3,5-dibromo-4-hydroxybenzonitrile (a related compound) are utilized as broadleaf weed herbicides in agricultural settings. These esters are formed through reactions involving various acids and have been shown to be effective in crop protection against unwanted flora . The synthesis methods for these esters often involve the use of sulfonyl chlorides like this compound to enhance reactivity and yield.

Synthetic Methodologies

Cross-Coupling Reactions

In synthetic organic chemistry, this compound serves as a valuable intermediate in cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds essential in constructing complex molecules for pharmaceuticals and agrochemicals . The modular nature of these reactions allows chemists to tailor compounds for specific applications efficiently.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Comparison with Similar Compounds

3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

- Structural Difference : Bromine substituents replaced with chlorine.

- Impact on Properties :

- Reactivity : Chlorine’s lower atomic mass and reduced steric hindrance compared to bromine result in faster nucleophilic substitution (SN2) reactions. For example, reaction rates with amines are ~30% higher in the dichloro derivative than in the dibromo compound .

- Stability : The dichloro analogue exhibits greater thermal stability (decomposition onset at 180°C vs. 150°C for the dibromo compound) due to weaker C-Cl bond polarization compared to C-Br .

4-Bromo-2-hydroxybenzenesulfonyl Chloride

- Structural Difference : Single bromine substituent at the 4-position.

- Impact on Properties: Solubility: Lower solubility in polar solvents (e.g., 12 g/L in ethanol vs. 18 g/L for the dibromo compound) due to reduced halogen-induced polarity . Electrophilicity: The sulfonyl chloride group in the dibromo derivative is 20% more electrophilic, as measured by Hammett substituent constants (σₚ = +0.86 vs. +0.72 for the mono-bromo variant) .

Functional Group Variants: Hydroxyl-Containing Sulfonyl Chlorides

2-Hydroxy-5-nitrobenzenesulfonyl Chloride

- Structural Difference: Nitro group (-NO₂) replaces bromine at the 5-position.

- Impact on Properties :

- Acidity : The nitro group increases the hydroxyl’s acidity (pKa ≈ 6.2 vs. 8.5 for the dibromo compound), enhancing deprotonation in basic conditions .

- Reactivity : Nitro’s strong electron-withdrawing effect accelerates sulfonate ester formation by 40% compared to bromine .

Data Tables and Research Findings

Table 1: Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (g/L) | Thermal Decomposition (°C) |

|---|---|---|---|---|

| 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride | 356.38 | 92–95 | 5.2 | 150 |

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | 267.52 | 105–108 | 7.8 | 180 |

| 4-Bromo-2-hydroxybenzenesulfonyl chloride | 275.54 | 98–101 | 12.0 | 160 |

Table 2: Reactivity with Nucleophiles (Ethanol, 25°C)

| Compound | Reaction Rate with Aniline (k, M⁻¹s⁻¹) | Reaction Rate with Methanol (k, M⁻¹s⁻¹) |

|---|---|---|

| This compound | 0.45 | 0.12 |

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | 0.62 | 0.18 |

| 2-Hydroxy-5-nitrobenzenesulfonyl chloride | 0.85 | 0.25 |

Biological Activity

3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₆H₃Br₂ClO₂S

- CAS Number : 36782-05-5

The presence of bromine and hydroxyl groups in the aromatic structure contributes to its reactivity and biological properties.

Antifungal Activity

Research has indicated that this compound exhibits significant antifungal properties. A study focused on the structure-activity relationship (SAR) of various derivatives revealed that compounds with a 3,5-dibromophenyl group demonstrated high potency against Cryptococcus neoformans, a pathogenic fungus.

Table 1: Antifungal Activity of Derivatives

| Compound ID | Structure | MIC (μg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| 5.8 | 5.8 | 0.06 | >1000 |

| 5.8a | 5.8a | 0.03 | >1000 |

| 5.10 | 5.10 | >16 | <32 |

| 5.9 | 5.9 | 0.25 | 266.6 |

The compounds bearing the 3,5-dibromophenyl group not only showed low minimum inhibitory concentrations (MICs) but also high selectivity indices (SIs), indicating their potential as antifungal agents with minimal toxicity to mammalian cells .

Anticancer Potential

In addition to antifungal activity, sulfonyl chlorides have been explored for their anticancer properties. The mechanism typically involves the formation of reactive intermediates that can modify cellular targets, leading to apoptosis in cancer cells.

A study highlighted the use of similar sulfonyl compounds in drug conjugates targeting cancer cells, showing promising results in preclinical models . The ability of these compounds to selectively target cancerous cells while sparing normal cells is crucial for their therapeutic efficacy.

Case Studies and Research Findings

- Fungal Inhibition : A detailed investigation into the antifungal activity of various derivatives indicated that those with bromine substitutions significantly enhanced potency against C. neoformans. The study concluded that modifications in the aromatic ring could lead to improved selectivity and efficacy .

- Cytotoxicity in Cancer Models : Compounds derived from sulfonyl chlorides were tested in various cancer cell lines, demonstrating effective cytotoxicity at low concentrations while maintaining a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves sulfonation and halogenation steps. Key parameters include:

-

Temperature control : Maintain reaction temperatures below 40°C during sulfonation to avoid decomposition of the sulfonyl chloride group .

-

Halogenation stoichiometry : Use a 2.2:1 molar ratio of bromine to precursor to ensure complete dibromination while minimizing polybrominated byproducts. Excess bromine can be quenched with sodium thiosulfate .

-

Solvent selection : Dichloromethane (DCM) is preferred due to its inertness and ability to stabilize reactive intermediates.

Optimal Reaction Conditions Temperature: 35–40°C Bromine molar ratio: 2.2:1 Solvent: Dichloromethane (DCM) Reaction time: 6–8 hours

Q. How can the purity and structure of this compound be reliably characterized?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR analysis : H NMR should show a singlet for the aromatic proton at δ 7.2–7.4 ppm (CHBr), with a downfield shift for the hydroxyl group (δ 10.5–11.0 ppm) due to hydrogen bonding .

- FT-IR : Confirm sulfonyl chloride (S=O stretch at 1370–1350 cm and 1170–1150 cm) and hydroxyl groups (broad peak at 3200–3400 cm) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time should align with reference standards (e.g., >98% purity) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

-

DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity at the sulfonyl chloride group. The LUMO energy map highlights electron-deficient regions, predicting reactivity toward amines or alcohols .

-

Solvent effects : Include PCM models (e.g., DCM) to simulate reaction environments. Higher dielectric solvents stabilize transition states, reducing activation energy .

Computational Parameters Basis set: 6-31G(d) Solvent model: PCM (DCM) Software: Gaussian 16

Q. How should researchers resolve contradictions in observed vs. expected spectroscopic data for this compound?

- Methodological Answer : Contradictions (e.g., unexpected C NMR shifts) may arise from:

- Tautomerism : The hydroxyl group may participate in keto-enol tautomerism, altering chemical shifts. Verify via variable-temperature NMR .

- Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., mono-brominated derivatives) .

- Crystal structure analysis : Single-crystal X-ray diffraction (SCXRD) can confirm molecular geometry and hydrogen-bonding patterns, resolving ambiguities in solution-phase data .

Q. What strategies optimize the stability of this compound under storage conditions?

- Methodological Answer :

- Moisture control : Store under inert atmosphere (argon) with molecular sieves to prevent hydrolysis of the sulfonyl chloride group .

- Temperature : Long-term storage at –20°C reduces thermal decomposition. Monitor via periodic HPLC analysis .

- Light sensitivity : Amber glass vials minimize photodegradation; UV-vis spectroscopy tracks absorbance changes at 300 nm .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields when scaling up synthesis?

- Methodological Answer : Scale-up issues often stem from inefficient heat/mass transfer. Mitigate via:

-

Flow chemistry : Use microreactors to improve mixing and temperature uniformity, reducing side-product formation (e.g., <5% polybrominated byproducts) .

-

Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., residence time, reagent concentration) and identify critical parameters .

DoE Variables Factors: Temperature, concentration, flow rate Response: Yield, purity Software: JMP or Minitab

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.